
3,5,6,8-Tetrachloroacenaphthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,6,8-Tetrachloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. It has the molecular formula C₁₂H₆Cl₄ and a molecular weight of 291.99 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,8-Tetrachloroacenaphthene typically involves the chlorination of acenaphthene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 5, 6, and 8 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation.
化学反応の分析
Types of Reactions
3,5,6,8-Tetrachloroacenaphthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated acenaphthene derivatives .
科学的研究の応用
3,5,6,8-Tetrachloroacenaphthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
作用機序
The mechanism of action of 3,5,6,8-Tetrachloroacenaphthene involves its interaction with various molecular targets. In biological systems, it may interact with cellular components to induce polyploidy in plants. The exact molecular pathways and targets are still under investigation, but it is believed to affect DNA replication and cell division processes .
類似化合物との比較
Similar Compounds
Acenaphthene: The parent compound of 3,5,6,8-Tetrachloroacenaphthene, acenaphthene is a polycyclic aromatic hydrocarbon with different chemical properties due to the absence of chlorine atoms.
1,2,3,4-Tetrachloroacenaphthene: Another chlorinated derivative of acenaphthene, differing in the positions of chlorine atoms.
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain research applications where other chlorinated acenaphthenes may not be as effective .
特性
CAS番号 |
100125-35-7 |
|---|---|
分子式 |
C12H6Cl4 |
分子量 |
291.98 |
IUPAC名 |
3,5,6,8-tetrachloro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H6Cl4/c13-7-3-9(15)12-10(16)4-8(14)6-2-1-5(7)11(6)12/h3-4H,1-2H2 |
InChIキー |
RXLQNWOUJAYRDM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(C3=C2C1=C(C=C3Cl)Cl)Cl)Cl |
同義語 |
3,5,6,8-Tetrachloro-1,2-dihydroacenaphthylene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


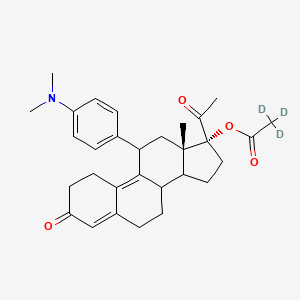
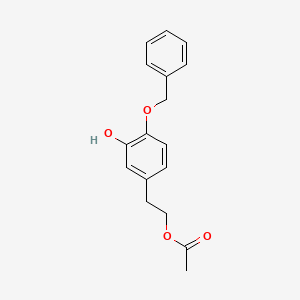
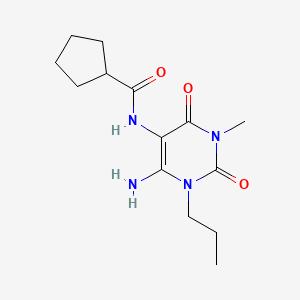
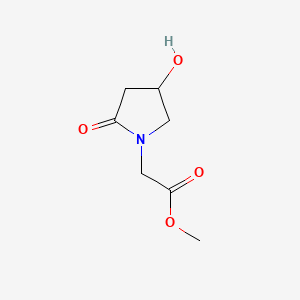
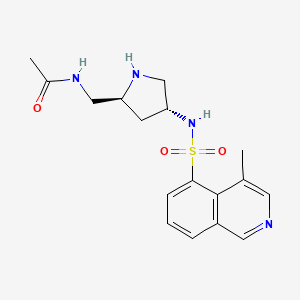
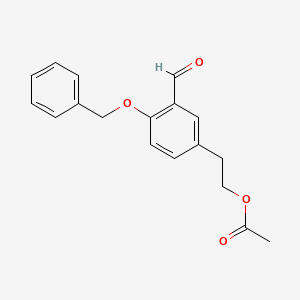
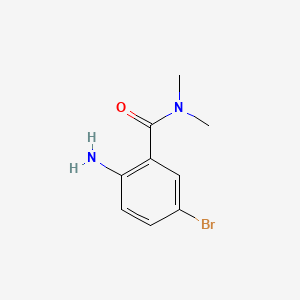
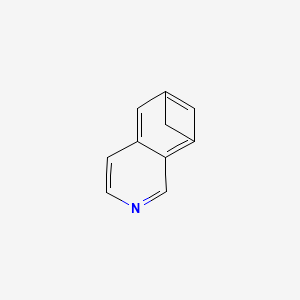
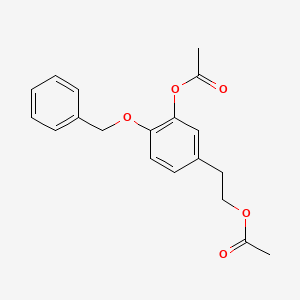
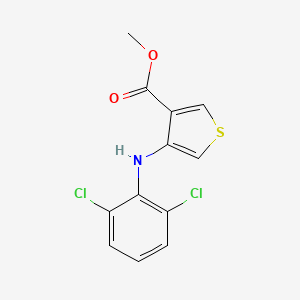
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
